1-Dodecene, 12-iodo-
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Overview
Description
1-Dodecene, 12-iodo- is an organic compound with the molecular formula C12H23I. It is a derivative of 1-dodecene, where an iodine atom is attached to the 12th carbon of the dodecene chain. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
The synthesis of 1-Dodecene, 12-iodo- typically involves the iodination of 1-dodecene. One common method is the addition of iodine to the double bond of 1-dodecene in the presence of a catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Iodine monochloride (ICl) or N-iodosuccinimide (NIS)
Temperature: Room temperature to slightly elevated temperatures
Industrial production methods may involve more advanced techniques such as continuous flow iodination, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
1-Dodecene, 12-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The double bond in the dodecene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The iodine atom can be reduced to form 1-dodecene or other derivatives.
Common reagents and conditions used in these reactions include:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Major products formed from these reactions include 1-dodecene derivatives, epoxides, diols, and various substituted alkanes.
Scientific Research Applications
1-Dodecene, 12-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Dodecene, 12-iodo- involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition and oxidation reactions. These properties make it a versatile compound in various chemical transformations.
Comparison with Similar Compounds
1-Dodecene, 12-iodo- can be compared with other similar compounds such as:
1-Dodecene: Lacks the iodine atom, making it less reactive in substitution reactions.
12-Bromo-1-dodecene: Similar reactivity but with bromine instead of iodine, which can affect reaction rates and conditions.
12-Chloro-1-dodecene: Another halogenated derivative with different reactivity patterns compared to the iodine compound.
The uniqueness of 1-Dodecene, 12-iodo- lies in its specific reactivity due to the presence of the iodine atom, which can influence the types of reactions it undergoes and the conditions required.
Properties
CAS No. |
144633-22-7 |
---|---|
Molecular Formula |
C12H23I |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
12-iodododec-1-ene |
InChI |
InChI=1S/C12H23I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2 |
InChI Key |
SRAKBVDAQCAEHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCI |
Origin of Product |
United States |
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